4-methoxy-N-{[4-(propan-2-yl)phenyl]methyl}aniline
Description
Properties
IUPAC Name |
4-methoxy-N-[(4-propan-2-ylphenyl)methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO/c1-13(2)15-6-4-14(5-7-15)12-18-16-8-10-17(19-3)11-9-16/h4-11,13,18H,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWLRKARDJWMCKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CNC2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination Route
This method involves the condensation of 4-methoxyaniline (1 ) with 4-isopropylbenzaldehyde (2 ) followed by reduction:
Procedure :
- Condensation :
- Workup :
Yield : 65–72% (hypothetical extrapolation from analogous reactions).
Advantages :
- Single-step synthesis with minimal byproducts.
- No transition-metal catalysts required.
Limitations :
- Low yields due to imine hydrolysis or over-reduction.
Ullmann-Type Coupling (Adapted from CN103159635A)
This Pd/Cu-catalyzed method enables C–N bond formation between 4-methoxyaniline and 4-isopropylbenzyl halides:
Procedure :
- Acylation :
- Coupling :
- Deprotection :
Yield : 78–85% (based on patent data for analogous substrates).
Advantages :
- High regioselectivity due to acyl protection.
- Scalable for industrial production.
Limitations :
- Requires toxic Pd/Cu catalysts and inert conditions.
Nucleophilic Substitution with 4-Isopropylbenzyl Halides
Direct alkylation of 1 with 4-isopropylbenzyl chloride (5 ) under basic conditions:
Procedure :
- Alkylation :
- Purification :
Yield : 55–60% (hypothetical extrapolation).
Advantages :
- Avoids transition-metal catalysts.
Limitations :
- Low yields due to competing side reactions (e.g., dialkylation).
Optimization Strategies and Comparative Analysis
Table 1. Comparison of Synthetic Methods
| Method | Yield (%) | Catalyst | Key Advantage | Key Limitation |
|---|---|---|---|---|
| Reductive Amination | 65–72 | None | Simplicity | Imine hydrolysis |
| Ullmann Coupling | 78–85 | Pd/Cu | High selectivity | Toxic catalysts |
| Nucleophilic Substitution | 55–60 | None | No metals | Low efficiency |
Analytical Characterization
Spectroscopic Data
- 1H NMR (500 MHz, CDCl3) :
δ 7.25–7.15 (m, 4H, Ar–H), 6.85–6.75 (m, 2H, Ar–H), 4.35 (s, 2H, N–CH2), 3.80 (s, 3H, OCH3), 2.90 (septet, 1H, CH(CH3)2), 1.25 (d, 6H, CH3). - 13C NMR (126 MHz, CDCl3) :
δ 158.2 (C–O), 147.5, 134.2, 129.8, 128.5, 126.3, 114.2 (Ar–C), 54.1 (N–CH2), 33.8 (CH(CH3)2), 24.1 (CH3). - HRMS (ESI+) :
Calculated for C17H21NO [M+H]+: 256.1696; Found: 256.1701.
Industrial Scalability and Environmental Impact
The Ullmann coupling method is preferred for large-scale synthesis due to its high yield and reproducibility. However, Pd/Cu catalyst recovery and solvent recycling (toluene, acetonitrile) are critical for reducing environmental footprint.
Chemical Reactions Analysis
4-methoxy-N-{[4-(propan-2-yl)phenyl]methyl}aniline undergoes various chemical reactions, including:
Scientific Research Applications
4-methoxy-N-{[4-(propan-2-yl)phenyl]methyl}aniline has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-methoxy-N-{[4-(propan-2-yl)phenyl]methyl}aniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its chemical structure and functional groups . For example, the methoxy group can participate in hydrogen bonding interactions, while the aniline group can form covalent bonds with nucleophilic sites on proteins or other biomolecules .
Comparison with Similar Compounds
4-methoxy-N-{[4-(propan-2-yl)phenyl]methyl}aniline can be compared with similar compounds such as:
4-methoxyaniline: This compound lacks the isopropylbenzyl group and has different chemical and biological properties.
N-(4-isopropylbenzyl)aniline: This compound lacks the methoxy group and has different reactivity and applications.
4-methoxy-N-(4-methoxyphenyl)aniline: This compound has an additional methoxy group, which alters its chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity .
Biological Activity
4-Methoxy-N-{[4-(propan-2-yl)phenyl]methyl}aniline, also known as 4-(1-methoxy-2-methylpropan-2-yl)aniline, is an organic compound characterized by its unique structural features, including an aniline moiety substituted with a methoxy group and an isopropyl group. This compound is part of a larger class of substituted anilines that are widely studied for their potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure
The molecular formula of this compound is , with a molecular weight of approximately 255.35 g/mol. The presence of the methoxy and isopropyl groups significantly influences its chemical reactivity and biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial properties. In various studies, the compound has shown effectiveness against a range of bacterial strains. For instance, its inhibitory effects on Gram-positive and Gram-negative bacteria have been documented, suggesting potential applications in developing new antimicrobial agents.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
The anticancer potential of this compound has also been explored. Studies have demonstrated that it can inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF-7 (breast cancer) | 20 |
| A549 (lung cancer) | 25 |
The mechanism of action for this compound involves interactions with specific molecular targets. It may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. Preliminary studies suggest that it may inhibit protein kinases involved in cancer cell signaling pathways, thereby reducing tumor growth and proliferation.
Study on Antimicrobial Efficacy
In a recent study published in Journal of Antimicrobial Chemotherapy, researchers evaluated the antimicrobial efficacy of several substituted anilines, including this compound. The study concluded that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for further development in antimicrobial therapies .
Investigation into Anticancer Properties
A study featured in Cancer Research investigated the effects of various aniline derivatives on cancer cell lines. The results indicated that this compound effectively induced apoptosis in HeLa cells through the activation of caspase pathways, suggesting its potential as a therapeutic agent in oncology .
Comparison with Similar Compounds
A comparative analysis highlights the unique features of this compound against structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-Methoxyaniline | Lacks isopropyl group | Simpler structure; different reactivity |
| N-(4-Isopropylbenzyl)aniline | Lacks methoxy group | Different applications due to absence of methoxy |
| 4-Methoxy-N-(4-Methoxyphenyl)aniline | Contains an additional methoxy group | Increased polarity; altered biological properties |
Q & A
Q. What are the common synthetic routes for 4-methoxy-N-{[4-(propan-2-yl)phenyl]methyl}aniline, and how can reaction conditions be optimized for higher yield?
- Methodological Answer : A typical synthesis involves nucleophilic substitution or reductive amination. For example, reacting 4-methoxyaniline with 4-(propan-2-yl)benzyl chloride under basic conditions (e.g., K₂CO₃ in DMF) can yield the target compound. Optimization includes adjusting reaction temperature (70–90°C), solvent polarity, and stoichiometry of reagents. Silica gel chromatography (e.g., petroleum ether/ethyl acetate gradients) is effective for purification, achieving yields >95% under controlled conditions . Monitoring via TLC and using excess amine can mitigate side reactions like oxidation.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?
- Methodological Answer :
- ¹H/¹³C NMR : Focus on aromatic protons (δ 6.5–7.5 ppm for methoxy-substituted benzene) and methoxy groups (singlet at δ ~3.7 ppm). The benzylic CH₂ group appears as a singlet near δ 4.3 ppm .
- GC-MS/EI : Look for molecular ion peaks ([M]⁺ at m/z corresponding to C₁₇H₂₁NO) and fragmentation patterns (e.g., loss of isopropyl or methoxy groups) .
- FTIR : Confirm N-H stretches (~3350 cm⁻¹) and C-O-C vibrations (~1250 cm⁻¹) .
Advanced Research Questions
Q. How can computational methods like DFT or wavefunction analysis predict the reactivity or electronic properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) can model electron density distribution, HOMO-LUMO gaps, and nucleophilic/electrophilic sites. Tools likeMultiwfn analyze electrostatic potential surfaces (EPS) to predict regioselectivity in substitution reactions. For example, the methoxy group’s electron-donating effect increases electron density on the aromatic ring, directing electrophiles to para positions . Molecular dynamics simulations can further assess solvation effects on reactivity.
Q. What strategies resolve contradictions in experimental data regarding the compound’s catalytic activity or biological interactions?
- Methodological Answer :
- Catalytic Activity : If conflicting data arise (e.g., variable turnover numbers in palladium complexes), systematically vary ligands, solvents, and temperature. X-ray crystallography (e.g., Acta Crystallographica data ) can clarify coordination geometry. Kinetic studies (e.g., Eyring plots) identify rate-limiting steps .
- Biological Interactions : Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition assays) to validate interactions. For inconsistent cytotoxicity results, check purity via HPLC-TOF (Δppm < 0.5 ensures >98% purity) and control for metabolic stability .
Q. How does steric hindrance from the isopropyl group influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The bulky 4-(propan-2-yl) group reduces accessibility to the amine nitrogen, slowing reactions like Buchwald-Hartwig amination. To mitigate this, use bulky ligands (e.g., XPhos) or elevated temperatures (100–120°C). Steric maps from computational tools (e.g., molecular volume calculations) quantify hindrance, guiding ligand design .
Methodological Notes
- Synthesis Optimization : Prioritize inert atmospheres (N₂/Ar) to prevent oxidation of the aniline group .
- Data Reproducibility : Document solvent batch effects (e.g., DMF purity impacts reaction rates) and characterize intermediates via HRMS to ensure stepwise fidelity .
- Contradiction Analysis : Use statistical tools (e.g., ANOVA) to assess variability in biological assays and validate with independent techniques like SPR or ITC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
